Ethyl 2-[(cyclopropylcarbonyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(cyclopropylcarbonyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(cyclopropylcarbonyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the cyclopropylcarbonyl and propylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyclopropylcarbonyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s outcome and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(cyclopropylcarbonyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(cyclopropylcarbonyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives with different substituents, such as:
- Ethyl 2-[(cyclopropylcarbonyl)(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[(cyclopropylcarbonyl)(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-[(cyclopropylcarbonyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H20N2O3S |
---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
ethyl 2-[cyclopropanecarbonyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H20N2O3S/c1-4-8-16(12(17)10-6-7-10)14-15-9(3)11(20-14)13(18)19-5-2/h10H,4-8H2,1-3H3 |
InChI Key |
AUZMNRWBNNWQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2CC2 |
Origin of Product |
United States |
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